N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
Properties
CAS No. |
362500-91-2 |
|---|---|
Molecular Formula |
C22H25N3O2S |
Molecular Weight |
395.52 |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-4-5-6-11-25-21(27)18-10-8-16(13-19(18)24-22(25)28)20(26)23-17-9-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28) |
InChI Key |
MQIINEPLOKQREF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and case studies.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related damage in biological systems. Studies have demonstrated that quinazoline derivatives exhibit significant radical scavenging activity. For instance, the DPPH assay results indicated that various synthesized quinazoline derivatives showed strong antioxidant activity, suggesting their potential application in developing antioxidant agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
The compound A3 demonstrated efficient inhibition of cell growth across multiple lines in a dose-dependent manner, indicating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. In a study focusing on quinazoline derivatives, it was observed that some compounds exhibited considerable activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Staphylococcus aureus | 9 | 65 |
| 15 | Escherichia coli | 15 | 75 |
| 13 | Candida albicans | 11 | 80 |
These findings suggest that the compound could be effective against common pathogens, surpassing traditional antibiotics like ampicillin .
Case Studies and Research Findings
Recent research has highlighted the versatility of this compound in various applications:
- Pharmacokinetics : Preliminary studies indicate promising bioavailability and efficacy in disease models, suggesting its potential for therapeutic development.
- In vitro Studies : The compound has been subjected to various tests to assess its biological activity and interactions with enzymes and proteins, revealing insights into its mechanisms of action .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene has shown promising results in inhibiting cancer cell proliferation in various assays.
Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, making it a candidate for developing new antimicrobial agents.
Case Study : A comparative study on quinazoline derivatives showed that N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. It displayed an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli in agar diffusion assays .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various experimental models.
Case Study : In a study involving carrageenan-induced paw edema in rats, treatment with N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene resulted in a significant reduction in inflammation compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs vary in core heterocycles, substituent positions, and functional groups. Key comparisons include:
Spectral and Analytical Data
- IR Spectroscopy: The target compound’s sulfanylidene group would show a C=S stretch near 1250–1050 cm⁻¹, distinct from the C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹) peaks in ’s cyanoacetanilides .
- NMR : The 3,4-dimethylphenyl group would produce two singlet peaks for methyl protons (δ ~2.2–2.3 ppm), differing from the methoxy (δ ~3.7 ppm) or chloro-substituted aromatics in analogs .
Research Findings and Key Insights
- Substituent Effects : Electron-donating groups (e.g., 3,4-dimethylphenyl) enhance target binding but reduce solubility. In contrast, electron-withdrawing groups (e.g., sulfamoyl in 13a) improve solubility but may weaken membrane permeability .
- Synthetic Efficiency : Diazonium salt coupling () achieves high yields (>90%), suggesting applicability to quinazoline synthesis if adapted for cyclization steps .
- Thermal Stability : The rigid pyrazole core () offers superior thermal stability compared to quinazolines, which may decompose above 250°C .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, and how can purity be optimized?
- Methodology:
- Step 1: Utilize a multi-step synthesis involving cyclization of substituted anthranilic acid derivatives to form the quinazoline core, followed by thiolation (e.g., Lawesson’s reagent) to introduce the sulfanylidene group .
- Step 2: Couple the 7-carboxamide group via amide bond formation using EDC/HOBt or DCC coupling agents under inert conditions to preserve reactive intermediates .
- Purity Optimization: Employ preparative HPLC with a C18 column (acetonitrile/water gradient) and validate purity via NMR (¹H/¹³C) and LC-MS (≥95% purity threshold) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology:
- ¹H/¹³C NMR: Assign peaks for the quinazoline core (e.g., C4=O at ~170 ppm), sulfanylidene (C=S at ~200 ppm), and substituents (e.g., pentyl CH₂ at 1.2–1.6 ppm) .
- FT-IR: Validate carbonyl (C=O at ~1680 cm⁻¹) and thione (C=S at ~1250 cm⁻¹) groups .
- X-ray Crystallography: Resolve ambiguities in regiochemistry or tautomerism (e.g., thione vs. thiol forms) by single-crystal analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology:
- Core Modifications: Synthesize analogs with variations in the quinazoline core (e.g., 4-oxo vs. 4-thioxo) and substituents (e.g., pentyl chain length, 3,4-dimethylphenyl group) .
- Biological Assays: Test kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence polarization assays. Compare IC₅₀ values to establish substituent effects .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes and validate with MD simulations (GROMACS) .
Q. How should contradictory data in enzymatic inhibition assays be resolved?
- Case Example: A study reports IC₅₀ = 50 nM for EGFR inhibition, while another finds no activity (IC₅₀ > 10 µM).
- Resolution Strategies:
- Assay Conditions: Compare buffer pH (e.g., 7.4 vs. 6.8), ATP concentration (1 mM vs. 10 µM), and enzyme source (recombinant vs. cell lysate) .
- Compound Stability: Test degradation via LC-MS under assay conditions (e.g., DMSO stock oxidation) .
- Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) to measure direct binding affinity .
Q. What strategies mitigate toxicity observed in in vitro models?
- Methodology:
- Cytotoxicity Screening: Use MTT assays on HEK293 and HepG2 cells to identify LC₅₀ values.
- Metabolite Profiling: Identify toxic metabolites (e.g., reactive thiol intermediates) via hepatic microsome incubation and UPLC-QTOF analysis .
- Prodrug Design: Mask the sulfanylidene group with a protecting group (e.g., acetyl) to reduce off-target reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
